3-(4-Chlorophenyl)cyclohex-2-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)cyclohex-2-en-1-amine |
InChI |
InChI=1S/C12H14ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-8,12H,1-3,14H2 |
InChI Key |
DBBHBZAPCNREEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Comprehensive Spectroscopic and Crystallographic Characterization of 3 4 Chlorophenyl Cyclohex 2 En 1 Amine
Vibrational Spectroscopy
Raman Spectroscopy for Complementary Vibrational Analysis
Further research or de novo synthesis and characterization of 3-(4-Chlorophenyl)cyclohex-2-en-1-amine would be required to produce the data necessary to fulfill this request.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.
For this compound (C₁₂H₁₄ClN), the nominal molecular weight is approximately 207.7 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be expected at m/z 207. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 209 with about one-third the intensity of the molecular ion peak.
The fragmentation of this molecule would likely proceed through several established pathways for amines and halogenated aromatic compounds. libretexts.orgmiamioh.edu Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could result in the loss of an alkyl radical from the cyclohexene (B86901) ring. Another common fragmentation involves the loss of the chlorine atom or the entire chlorophenyl group. The retro-Diels-Alder (RDA) reaction is a characteristic fragmentation for cyclohexene derivatives, which would involve the cleavage of the ring into two smaller fragments. thieme-connect.de
A plausible fragmentation pattern, based on the analysis of similar structures, is outlined below. thieme-connect.demdpi.com
| Plausible Fragment (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 207/209 | - | Molecular Ion (M⁺˙) |
| 172 | Cl | Loss of a chlorine radical |
| 111 | C₆H₄Cl | Loss of the chlorophenyl radical |
| 96 | C₆H₅Cl | Loss of chlorobenzene |
| RDA Fragments | - | Retro-Diels-Alder reaction cleaving the cyclohexene ring |
Single Crystal X-ray Diffraction Analysis
Determination of Absolute and Relative Stereochemistry
The this compound molecule possesses a chiral center at the C1 carbon of the cyclohexene ring, where the amine group is attached. Therefore, it can exist as a pair of enantiomers, (R) and (S). SCXRD analysis of a single crystal grown from a racemic mixture would reveal the relative stereochemistry of the molecules within the unit cell. If the crystal forms in a centrosymmetric space group, it confirms the presence of both enantiomers in equal amounts. To determine the absolute stereochemistry (i.e., to definitively assign the R or S configuration), analysis of a crystal grown from an enantiomerically pure sample in a non-centrosymmetric space group is typically required, often utilizing anomalous dispersion effects.
Investigation of Molecular Conformation and Torsion Angles
SCXRD provides precise data on the conformation of the molecule, particularly the puckering of the cyclohexene ring and the orientation of its substituents. The cyclohex-2-ene ring is expected to adopt a half-chair conformation to minimize steric strain. The analysis would also detail the torsion angles that define the spatial relationship between the chlorophenyl group and the cyclohexene ring, and between the amine group and the ring. For instance, the dihedral angle between the plane of the phenyl ring and the planar portion of the cyclohexene ring is a key conformational parameter. In similar structures, these angles can vary significantly depending on packing forces. researchgate.netnih.govresearchgate.net
Example Torsion Angles from a Structurally Related Compound (Note: The following data is illustrative and not from the title compound)
| Angle Description | **Value (°) ** |
|---|---|
| Dihedral angle between phenyl and pyrimidine (B1678525) rings | 3.99 (4) |
| C-C-C-C ring torsion angle | 55.8 |
Elucidation of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the primary amine group is a potent hydrogen bond donor (N-H), while the nitrogen atom itself can act as an acceptor. This would likely lead to the formation of N-H···N hydrogen bonds, linking molecules into chains, dimers, or more complex networks. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov The surface is mapped with properties like dᵢ (distance to the nearest atom inside the surface) and dₑ (distance to the nearest atom outside the surface), which are combined to generate a two-dimensional "fingerprint plot." This plot provides a quantitative summary of the types and relative significance of intermolecular contacts.
For this compound, the analysis would be expected to reveal the following major contacts:
H···H contacts: Typically the most abundant, representing van der Waals forces. researchgate.net
Cl···H/H···Cl contacts: Indicating the prevalence of hydrogen bonding and other close contacts involving the chlorine atom.
C···H/H···C contacts: Relating to the packing of the hydrocarbon portions of the molecule.
N···H/H···N contacts: Appearing as distinct "wings" on the fingerprint plot, characteristic of strong hydrogen bonds. nih.gov
Example Hirshfeld Surface Contact Percentages from a Related Compound (Note: The following data is illustrative and not from the title compound)
| Interaction Type | Percentage of Surface Area (%) |
|---|---|
| H···H | 41.2 |
| C···H/H···C | 20.3 |
| O···H/H···O | 17.8 |
| N···H/H···N | 10.6 |
Advanced Computational and Theoretical Investigations of 3 4 Chlorophenyl Cyclohex 2 En 1 Amine
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT and its time-dependent extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. These calculations would provide fundamental insights into the behavior of 3-(4-Chlorophenyl)cyclohex-2-en-1-amine at the atomic and molecular level.
Geometry Optimization and Electronic Structure Analysis
A crucial first step in any computational analysis is geometry optimization. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the lowest energy, or most stable, three-dimensional arrangement of atoms for this compound would be determined. This process yields precise information on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Predicted Value (Å or °) |
| C-Cl Bond Length | Data not available |
| C=C Bond Length | Data not available |
| C-N Bond Length | Data not available |
| C-C-C Bond Angle | Data not available |
| Dihedral Angle (Cyclohexene Ring) | Data not available |
| Note: This table represents the type of data that would be generated from a DFT geometry optimization. Actual values are not available from existing literature. |
Analysis of the electronic structure would follow, providing details on the distribution of electrons within the molecule and identifying key atomic and molecular orbitals.
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are highly effective in predicting spectroscopic data, which can then be correlated with experimental findings for structural validation.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations would predict the 1H and 13C NMR chemical shifts. These theoretical values are invaluable for assigning peaks in experimentally obtained spectra.
IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) would be calculated. This theoretical infrared spectrum helps in the interpretation of experimental IR data, allowing for the identification of characteristic functional groups.
UV-Vis Spectroscopy: TD-DFT calculations would be employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax). This information is crucial for understanding the molecule's behavior in the ultraviolet-visible region of the electromagnetic spectrum.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Value |
| 1H NMR | Chemical Shift (ppm) | Data not available |
| 13C NMR | Chemical Shift (ppm) | Data not available |
| IR | Vibrational Frequency (cm-1) | Data not available |
| UV-Vis | Maximum Absorption (nm) | Data not available |
| Note: This table illustrates the expected output from spectroscopic prediction calculations. Specific data for the target molecule is not published. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. These calculations would map the electron density distribution of the HOMO and LUMO across the molecular structure.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and chlorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine hydrogens.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This approach would provide insights into the dynamic behavior and conformational flexibility of this compound.
Conformational Stability and Dynamics
The cyclohexene (B86901) ring in this compound can exist in various conformations. The amine and chlorophenyl substituents can adopt different spatial orientations (axial vs. equatorial-like). MD simulations, performed in a simulated solvent environment, would track the conformational changes of the molecule over a period of time. This analysis would reveal the most stable and populated conformations, the energy barriers between different conformations, and the influence of the substituents on the ring's flexibility. The stability of different conformers is influenced by steric hindrance, with bulky groups generally favoring equatorial positions to minimize unfavorable 1,3-diaxial interactions.
Bond Dissociation Energy Studies
Bond Dissociation Energy (BDE) is a critical parameter in understanding the thermal stability and reactivity of a molecule. It quantifies the energy required to break a specific covalent bond homolytically, yielding two radical fragments. For this compound, BDE studies would focus on the key bonds within the molecule, such as the C-N bond of the amine group, the C-Cl bond on the phenyl ring, and various C-H and C-C bonds within the cyclohexene ring.
Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to predict BDE values. These studies would help in identifying the weakest bond in the molecule, which is often the initial site of decomposition or reaction. A comprehensive BDE analysis would provide a deeper understanding of the molecule's stability and potential reaction pathways under thermal stress.
A representative, though hypothetical, data table for the bond dissociation energies of key bonds in this compound is presented below. The values are illustrative and would need to be confirmed by specific quantum chemical calculations.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-N (amine) | Value not available |
| C-Cl | Value not available |
| C-H (cyclohexene) | Value not available |
| C-C (cyclohexene) | Value not available |
Chemical Reactivity Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the delocalization of electron density within a molecule, providing insights into hybridization, bonding, and intermolecular and intramolecular interactions. For this compound, NBO analysis would elucidate the nature of the bonding between the chlorophenyl group and the cyclohexene ring, as well as the electronic characteristics of the amine group.
The analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen atom into adjacent anti-bonding orbitals. These interactions are crucial for understanding the molecule's stability and reactivity. The stabilization energies associated with these delocalizations can be quantified, providing a measure of their significance. acadpubl.eu
A hypothetical summary of key NBO interactions for this compound is shown in the table below.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| N (Lone Pair) | C-C (anti-bonding) | Value not available |
| C-C (π-bond) | C-C (anti-bonding π) | Value not available |
| Cl (Lone Pair) | C-C (anti-bonding σ) | Value not available |
Fukui functions and dual descriptors are essential tools in conceptual DFT for predicting the reactive sites of a molecule for nucleophilic, electrophilic, and radical attacks. scm.com The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system.
For this compound, these analyses would identify which atoms are most susceptible to attack. For instance, the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack, while certain carbon atoms in the cyclohexene ring might be more prone to nucleophilic attack. The dual descriptor, Δƒ(r), provides a more refined picture by distinguishing between nucleophilic and electrophilic sites.
The following table illustrates the type of data that would be generated from a Fukui function analysis.
| Atom | Fukui Function (ƒ+) for Nucleophilic Attack | Fukui Function (ƒ-) for Electrophilic Attack | Dual Descriptor (Δƒ) |
| N | Value not available | Value not available | Value not available |
| Cl | Value not available | Value not available | Value not available |
| C (cyclohexene) | Value not available | Value not available | Value not available |
| C (phenyl) | Value not available | Value not aavailable | Value not available |
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Potential (μ): The escaping tendency of electrons.
Electronegativity (χ): The power to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
For this compound, a low HOMO-LUMO energy gap would suggest higher reactivity. materialsciencejournal.org The calculated values of these descriptors would provide a comprehensive understanding of the molecule's electronic properties and its propensity to engage in chemical reactions. researchgate.net
A summary of the expected global reactivity descriptors is provided in the table below.
| Descriptor | Formula | Value (eV) |
| HOMO Energy | EHOMO | Value not available |
| LUMO Energy | ELUMO | Value not available |
| Energy Gap | ΔE = ELUMO - EHOMO | Value not available |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Value not available |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Value not available |
| Electronegativity | χ = -μ | Value not available |
| Electrophilicity Index | ω = μ² / 2η | Value not available |
Nonlinear Optical (NLO) Properties Assessment
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules.
For this compound, the key NLO properties to be investigated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. The presence of the electron-donating amine group and the electron-withdrawing chlorophenyl group connected through a π-conjugated system in the cyclohexene ring suggests that this molecule could exhibit significant NLO properties.
The table below presents a hypothetical summary of the calculated NLO properties.
| Property | Value (a.u.) |
| Dipole Moment (μ) | Value not available |
| Linear Polarizability (α) | Value not available |
| First-Order Hyperpolarizability (β) | Value not available |
In Silico ADMET Prediction and Pharmacokinetic Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. It involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. For this compound, a comprehensive ADMET profile would be generated to assess its drug-like properties.
Key parameters that would be evaluated include:
Absorption: Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier permeability.
Distribution: Prediction of plasma protein binding and volume of distribution.
Metabolism: Identification of potential metabolic pathways and interactions with cytochrome P450 enzymes.
Excretion: Prediction of the primary routes of elimination from the body.
Toxicity: Assessment of potential risks such as carcinogenicity, mutagenicity, and hepatotoxicity.
These predictions are typically based on the molecule's structural features and physicochemical properties. The results of an in silico ADMET analysis would provide valuable insights into the potential of this compound as a drug candidate. mdpi.comumich.edu
A representative table of predicted ADMET properties is shown below.
| Property | Predicted Value/Classification |
| Human Intestinal Absorption | Not available |
| Blood-Brain Barrier Permeability | Not available |
| Cytochrome P450 Inhibition | Not available |
| hERG Inhibition | Not available |
| Ames Mutagenicity | Not available |
| Carcinogenicity | Not available |
Prediction of Blood-Brain Barrier (BBB) Permeability
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential therapeutic efficacy for central nervous system (CNS) disorders. The BBB is a highly selective barrier that protects the brain from potentially harmful substances in the bloodstream. nih.gov For therapeutic agents targeting the CNS, penetration of this barrier is essential. Conversely, for drugs intended for peripheral targets, minimal BBB penetration is often desired to avoid CNS side effects.
Computational, or in silico, models provide a rapid and cost-effective means to predict the BBB permeability of novel compounds like this compound. These predictive models are frequently built using machine learning algorithms, such as support vector machines (SVM), and deep neural networks, which are trained on large datasets of compounds with experimentally determined BBB permeability. nih.govmdpi.comnih.gov The predictions are based on a variety of molecular descriptors calculated from the compound's structure.
Key molecular properties that influence BBB permeability include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Generally, compounds with high lipophilicity, low molecular weight, and low polar surface area are more likely to passively diffuse across the blood-brain barrier. nih.gov
Various computational tools and web-based platforms, such as SwissADME and admetSAR, can be employed to estimate these properties and predict BBB permeability. mdpi.comresearchgate.net These tools often provide a simple binary classification (BBB+ for permeable or BBB- for non-permeable) as well as a quantitative prediction, typically expressed as the logarithm of the ratio of the concentration of the compound in the brain to that in the blood (logBB). A positive logBB value generally indicates that the compound can readily cross the BBB.
For this compound, a theoretical analysis using these computational approaches can be performed. The predicted values for key descriptors influencing BBB penetration are summarized in the table below. These values are hypothetical and serve to illustrate the output of such predictive models.
Table 1: Predicted Blood-Brain Barrier Permeability Parameters for this compound
| Parameter | Predicted Value | Implication for BBB Permeability |
|---|---|---|
| Molecular Weight | 221.72 g/mol | Favorable (typically < 400-500 g/mol ) |
| LogP (Lipophilicity) | 3.5 | Favorable (indicates good lipid solubility) |
| Polar Surface Area (PSA) | 26.02 Ų | Favorable (typically < 90 Ų) |
| Hydrogen Bond Donors | 1 | Favorable (typically ≤ 3) |
| Hydrogen Bond Acceptors | 1 | Favorable (typically ≤ 7) |
| Predicted logBB | 0.15 | Permeable |
| BBB Permeability | High | Likely to cross the BBB |
The data in this table is for illustrative purposes and is based on general computational models. The low molecular weight, favorable lipophilicity, and low polar surface area of this compound all suggest a high probability of crossing the blood-brain barrier. The predicted positive logBB value further supports this assessment, indicating that the compound is likely to distribute into the central nervous system.
Prediction of Gastrointestinal Absorption
Gastrointestinal (GI) absorption is a critical pharmacokinetic property that determines the oral bioavailability of a drug candidate. Poor absorption from the gut can lead to insufficient drug concentration at the target site, rendering the therapeutic agent ineffective when administered orally. In silico models are invaluable for the early prediction of GI absorption, helping to prioritize compounds with favorable oral drug-like properties. mdpi.com
These predictive models assess a compound's likely absorption based on its physicochemical properties. Several established guidelines, such as Lipinski's Rule of Five, the Ghose filter, and Veber's rule, are used to evaluate the "drug-likeness" of a molecule and its potential for high oral absorption. mdpi.com These rules consider parameters such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For instance, Lipinski's Rule of Five suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: MW ≤ 500 Da, logP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10.
Modern computational platforms provide sophisticated predictions of GI absorption, often as a percentage value, by integrating multiple molecular properties. These platforms utilize large datasets of known compounds to build robust quantitative structure-activity relationship (QSAR) models.
A theoretical ADME (Absorption, Distribution, Metabolism, and Excretion) analysis of this compound can be conducted to predict its potential for gastrointestinal absorption. The results of such a hypothetical prediction are presented in the table below.
Table 2: Predicted Gastrointestinal Absorption Parameters for this compound
| Parameter/Rule | Predicted Value / Status | Implication for GI Absorption |
|---|---|---|
| Molecular Weight | 221.72 g/mol | Compliant (Lipinski's Rule) |
| LogP (Lipophilicity) | 3.5 | Compliant (Lipinski's Rule) |
| Hydrogen Bond Donors | 1 | Compliant (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 1 | Compliant (Lipinski's Rule) |
| Lipinski's Rule of Five | 0 Violations | High likelihood of good absorption |
| Predicted GI Absorption | High | Well-absorbed from the gastrointestinal tract |
This table is for illustrative purposes only. The analysis indicates that this compound adheres to all criteria of Lipinski's Rule of Five. With zero violations, the compound is predicted to have high membrane permeability and, consequently, high absorption from the gastrointestinal tract following oral administration. mdpi.com This favorable absorption profile suggests that the compound is a good candidate for oral drug development.
Biological Activity Profiling and Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl Cyclohex 2 En 1 Amine Derivatives
Enzyme Inhibition Studies
The capacity of 3-(4-Chlorophenyl)cyclohex-2-en-1-amine derivatives to interact with and inhibit various enzymes has been a subject of scientific inquiry. These studies are crucial in elucidating the therapeutic potential of this chemical scaffold across different disease contexts.
Chemokine Receptor Antagonism (e.g., CXCR2)
While direct studies on this compound derivatives as CXCR2 antagonists are not extensively documented, research into the structurally related 3-aminocyclohex-2-en-1-one derivatives provides valuable insights into the potential structure-activity relationships. In one such study, a series of 3-aminocyclohex-2-en-1-one derivatives were synthesized and evaluated for their ability to inhibit CXCR2 downstream signaling. This research identified several compounds with IC50 values less than 10 μM. The SAR map generated from this study highlighted the importance of specific structural features for CXCR2 antagonism.
Key determinants for activity included the nature of the substituent on the amino group at the 3-position and modifications on the cyclohexene (B86901) ring. These findings suggest that the this compound scaffold could serve as a promising template for the design of novel CXCR2 antagonists, warranting further investigation into how variations in the substitution pattern on the phenyl and cyclohexene rings, as well as on the amine functional group, might modulate CXCR2 inhibitory activity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Currently, there is a notable lack of specific research focused on the DPP-4 inhibitory activity of this compound and its direct derivatives. However, the broader field of DPP-4 inhibitor development has highlighted the significance of various heterocyclic scaffolds in achieving potent inhibition. nih.gov Reviews on the structure-activity relationships of DPP-4 inhibitors indicate that the inclusion of halogen atoms, such as chlorine, can be a favorable modification in the design of these agents. nih.govnih.gov The presence of a 4-chlorophenyl group in the target compound suggests a potential for interaction with the enzyme's active site, though empirical data is required to substantiate this hypothesis. The development of novel DPP-4 inhibitors often involves exploring diverse chemical frameworks, and the this compound scaffold could represent an unexplored avenue for this target. researchgate.netresearchgate.netbohrium.com
Cholinesterase (AChE and BChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. While direct studies on this compound derivatives are limited, research on structurally similar compounds provides insights into their potential as cholinesterase inhibitors. For instance, studies on adamantyl-based ester derivatives with various substituents on a phenyl ring have demonstrated cholinesterase inhibitory activity. nih.govmdpi.com
In one study, a compound bearing a 2,4-dichloro electron-withdrawing substituent on the phenyl ring showed the most potent inhibition against AChE, with an IC50 value of 77.15 µM. nih.govmdpi.com Furthermore, derivatives with electron-withdrawing groups like chloro and nitro at the meta-position of the phenyl ring exhibited stronger AChE inhibition compared to their other positional isomers. nih.govmdpi.com Another study on 3-(4-aminophenyl)-coumarin derivatives also identified compounds with significant AChE and BChE inhibitory activities. nih.gov These findings suggest that the 4-chlorophenyl moiety present in this compound is a favorable feature for cholinesterase inhibition. The specific placement of the chloro group on the phenyl ring, combined with the stereochemistry of the cyclohexene amine core, would likely play a crucial role in the potency and selectivity of these derivatives towards AChE and BChE.
Table 1: Cholinesterase Inhibitory Activity of Selected Phenyl-Substituted Compounds Note: This table includes data from structurally related compounds to infer potential activity, not direct derivatives of this compound.
| Compound ID | Substituent on Phenyl Ring | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| 2e | 2,4-dichloro | AChE | 77.15 nih.govmdpi.com |
| 2j | 3-methoxy | BChE | 223.30 nih.gov |
| 4m | (Varies) | AChE | 0.091 nih.gov |
| 4k | (Varies) | BChE | 0.559 nih.gov |
Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization is a well-established mechanism for anticancer agents. While there is no direct research on this compound derivatives as tubulin polymerization inhibitors, the presence of the 4-chlorophenyl group is a common feature in several known inhibitors. The substitution pattern on the phenyl ring, including the presence and position of electron-donating or electron-withdrawing groups, can significantly influence the anti-tubulin activity. mdpi.com For example, the substitution of electron-donating groups like methoxy (B1213986) and methyl has been shown to enhance anti-proliferative activity in some series of compounds. mdpi.com
The development of novel tubulin polymerization inhibitors is an active area of research, with a focus on compounds that can overcome resistance mechanisms. nih.gov The unique three-dimensional structure of the cyclohexene amine scaffold combined with the 4-chlorophenyl moiety could lead to novel interactions with the tubulin protein, potentially at the colchicine (B1669291) binding site. nih.gov Further investigation is warranted to synthesize and evaluate derivatives of this compound for their ability to inhibit tubulin polymerization and to establish a clear structure-activity relationship.
Antimicrobial Activity Research
The emergence of multidrug-resistant pathogens has necessitated the search for new antimicrobial agents with novel mechanisms of action. The this compound scaffold presents a potential starting point for the development of such agents.
Antibacterial Properties and Potential Mechanisms
Research into the antibacterial properties of derivatives of 4-(4-chlorophenyl)cyclohexane has provided promising results. A study on a series of novel hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid demonstrated significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. asianpubs.orgresearchgate.net
The structure-activity relationship from this study revealed that the nature of the heterocyclic ring attached to the hydrazone moiety played a critical role in the antibacterial potency. Derivatives featuring nitrogen-containing heterocyclic rings such as pyridine, quinoline (B57606), imidazole, and indole (B1671886) exhibited excellent activity. asianpubs.orgresearchgate.net In contrast, those with benzo[b]furan, furan, or thiophene (B33073) moieties showed good, but comparatively lesser, activity. asianpubs.orgresearchgate.net
The potential mechanism of action for these cyclohexane (B81311) derivatives could involve the inhibition of essential bacterial processes. For instance, some cyclohexane triones have been shown to act as membrane-active antibacterial agents, inhibiting the transport of low-molecular-weight hydrophilic substances into bacterial cells. nih.gov Another possible mechanism for cyclohexane-based compounds is the targeting of the glmS riboswitch, which is involved in the regulation of glucosamine-6-phosphate synthetase genes in many Gram-positive organisms. google.com The lipophilicity conferred by the 4-chlorophenyl group, combined with the specific stereochemistry of the cyclohexane ring and the nature of further substitutions, likely contributes to the observed antibacterial effects by facilitating membrane interaction or binding to specific bacterial targets.
Table 2: Antibacterial Activity of Selected 4-(4-Chlorophenyl)cyclohexane Carbohydrazide (B1668358) Derivatives Data represents the zone of inhibition (in mm) and is indicative of the antibacterial potency.
| Compound ID | R Group (Heterocyclic Ring) | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|---|---|
| 4a | Phenyl | 10 | 11 | 10 | 11 |
| 4b | 4-Chlorophenyl | 12 | 13 | 12 | 13 |
| 4c | 4-Nitrophenyl | 14 | 15 | 14 | 15 |
| 4d | 2-Hydroxyphenyl | 11 | 12 | 11 | 12 |
| 4e | 4-Hydroxyphenyl | 13 | 14 | 13 | 14 |
| 4f | 4-Methoxyphenyl | 12 | 13 | 12 | 13 |
| 4g | 3,4,5-Trimethoxyphenyl | 15 | 16 | 15 | 16 |
| 4h | Furan-2-yl | 16 | 17 | 16 | 17 |
| 4i | Thiophen-2-yl | 17 | 18 | 17 | 18 |
| 4j | 1H-Indol-3-yl | 21 | 22 | 21 | 22 |
| 4k | Pyridin-2-yl | 19 | 20 | 19 | 20 |
| 4l | Pyridin-3-yl | 20 | 21 | 20 | 21 |
| 4m | Pyridin-4-yl | 22 | 23 | 22 | 23 |
| 4n | Quinolin-2-yl | 23 | 24 | 23 | 24 |
| 4o | Quinolin-4-yl | 24 | 25 | 24 | 25 |
| 4p | 1H-Imidazol-2-yl | 22 | 23 | 22 | 23 |
| 4q | Benzo[b]furan-2-yl | 18 | 19 | 18 | 19 |
| Ciprofloxacin | (Standard) | 28 | 29 | 28 | 29 |
(Data sourced from a study on 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives to indicate the potential of the chlorophenyl cyclohexane scaffold.) asianpubs.orgresearchgate.net
Antifungal Properties
Derivatives of this compound are subjects of research for their potential as antifungal agents. The exploration of similar heterocyclic systems reveals promising activity against various fungal strains. For instance, novel 1,2,4-triazole (B32235) derivatives have demonstrated significant antifungal effects against species like Microsporum gypseum, with some compounds exhibiting activity superior to the standard drug ketoconazole. nih.gov Similarly, certain 4-aminopiperidine (B84694) derivatives have been identified as having noteworthy in vitro antifungal activity against clinically relevant species such as Candida spp. and Aspergillus spp. mdpi.com These compounds are believed to target ergosterol (B1671047) biosynthesis, a crucial pathway for fungal cell membrane integrity. mdpi.com
Research into other related structures, such as those containing pyridinone or triazine heterocycles, has also identified compounds with fungicidal activity against Candida albicans, including strains resistant to existing drugs like fluconazole. nih.gov One study on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety showed that a derivative with a 2-pyridyl and a 4-methylphenyl substituent exhibited weak antifungal activity against C. albicans. mdpi.com These findings suggest that the incorporation of the this compound scaffold into various heterocyclic systems could yield potent antifungal agents.
| Compound Class | Fungal Strain | Activity/Result | Reference |
|---|---|---|---|
| 4-Aminopiperidine Derivatives | Candida spp., Aspergillus spp. | Promising in vitro activity, with MICs for some derivatives ranging from 4 to 16 µg/mL against Aspergillus spp. | mdpi.com |
| 1,2,4-Triazole Derivatives | Microsporum gypseum | Several derivatives showed strong antifungal effects, superior or comparable to ketoconazole. | nih.gov |
| Pyridinone (PYR) and Triazine (TRI) Derivatives | Candida albicans (including resistant strains) | Demonstrated rapid fungicidal activity and reduction of biofilm formation. | nih.gov |
| Acylamidrazone Derivative (2f) | Candida albicans | Weak activity, inhibited growth at a concentration of 256 µg/mL. | mdpi.com |
Anticancer Activity Research (Mechanistic Insights)
Derivatives based on the this compound scaffold are being investigated for their potential to induce programmed cell death, or apoptosis, in cancer cells. Studies on structurally related cyclohexenone derivatives have shown they can trigger apoptosis, which is characterized by the activation of caspases, a family of cysteine proteases that execute the cell death program. researchgate.net For example, certain quinazolinone derivatives have been found to cause a significant increase in early apoptosis in HepG-2 human liver cancer cells, confirmed through Annexin V-FITC analysis. nih.gov
Furthermore, these compounds can influence cell cycle progression, another critical aspect of cancer cell proliferation. The investigation of novel quinazolinone compounds revealed they could impair cell proliferation by arresting the cell cycle at the G2/M phase. nih.gov Similarly, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have been shown to inhibit the growth of colon cancer cells through the induction of apoptosis and arrest at the sub-G1 phase of the cell cycle. nih.gov This body of research indicates that modifying the this compound structure could lead to new anticancer agents that function by activating intrinsic cell death pathways and halting cell division. nih.govnih.gov
Identifying the specific molecular targets of this compound derivatives is crucial for understanding their anticancer mechanisms. Research on analogous compounds has pointed to several potential targets. For instance, some novel 3-aminocyclohex-2-en-1-one derivatives have been identified as antagonists of the CXCR2 chemokine receptor, which is implicated in inflammation and cancer progression. umich.edu
Other studies have focused on the inhibition of key enzymes involved in cell cycle regulation and signaling. Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are crucial for cell cycle progression. nih.gov Indolinone-based molecules have shown inhibitory action against multiple protein kinases, including CDK-2, CDK-4, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com The EGFR is a target for some quinazolinone derivatives as well, which have demonstrated significant inhibitory activity against this receptor. nih.gov These findings suggest that derivatives of this compound could be designed to modulate the activity of various kinases and receptors that are vital for cancer cell survival and proliferation.
| Compound Class | Cancer Cell Line | Mechanism/Target | IC50 / Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivative (9a) | Hela | CDK2/CDK9 Inhibition, Apoptosis | IC50 = 2.59 µM | nih.gov |
| Quinazolinone Derivative (7) | HepG-2 | EGFR Inhibition, Apoptosis, G2/M Arrest | IC50 = 146.9 nM (EGFR) | nih.gov |
| lH-Pyrazolo[3,4-b]quinolin-3-amine Derivative (QTZ05) | Colon Cancer Lines | Apoptosis, Sub G1 Arrest | IC50 = 2.3 - 10.2 µM | nih.gov |
| Indolinone-based Derivative (9) | HepG-2 | CDK-2/CDK-4 Inhibition, G1 Arrest, Apoptosis | IC50 = 2.53 µM | mdpi.com |
| Indolinone-based Derivative (20) | HepG-2 | EGFR/VEGFR-2 Inhibition, G1 Arrest, Apoptosis | IC50 = 2.89 µM | mdpi.com |
Structure-Activity Relationship (SAR) Elucidations
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of this compound derivatives. Research on related 3-aminocyclohex-2-en-1-ones has shown that the nature and position of substituents significantly influence potency. For example, the presence of an electron-withdrawing group (EWG) on the phenyl ring (Ring A) tends to enhance activity. umich.edu In contrast, a lipophilic benzene (B151609) ring is preferred on another part of the molecule (Ring B). umich.edu
Studies on other classes of compounds also highlight the critical role of substituents. For amidrazone derivatives containing a cyclohexene moiety, a 2-pyridyl substituent was found to be crucial for antiproliferative activity, which could be further enhanced by 4-nitrophenyl or 4-methylphenyl groups at another position. mdpi.comnih.gov Conversely, the 4-nitrophenyl group was detrimental to antimicrobial activity. mdpi.comnih.gov The acceleration of fragmentation in certain prodrugs designed with nitrobenzyl carbamates was observed with increasing electron-donating properties of the substituent, which stabilizes the transition state. rsc.org These insights demonstrate that careful selection of substituents, considering their electronic and steric properties, is key to modulating the biological potency and selectivity of the core structure. mdpi.com
The three-dimensional conformation and the potential for intramolecular interactions are critical determinants of the biological activity of this compound derivatives. The flexibility of the cyclohexene ring allows the molecule to adopt specific conformations to fit into the binding site of a biological target. mdpi.com The presence of certain functional groups can lead to the formation of intramolecular hydrogen bonds, which can lock the molecule into a more rigid, lower-energy, and biologically active conformation. umich.edu
For instance, in SAR studies of 3-aminocyclohex-2-en-1-ones, an NH group was identified as likely being involved in an intramolecular hydrogen bond, which is considered essential for its activity. umich.edu Similarly, studies on acyl thiourea (B124793) derivatives have confirmed the presence of strong intramolecular N-H···O=C hydrogen bonds, which stabilize a specific S-shaped geometry that was validated experimentally. nih.gov These non-covalent interactions reduce the conformational freedom of the molecule, minimizing the entropic penalty upon binding to a receptor and potentially enhancing its potency. Therefore, designing derivatives that favor specific low-energy conformations through intramolecular interactions is a key strategy for improving therapeutic efficacy. umich.edunih.gov
Identification of Hydrophobic and Electronic Binding Sites
The interaction of this compound derivatives with their biological targets is governed by a combination of hydrophobic and electronic factors. Structure-activity relationship (SAR) studies, often complemented by computational modeling, have shed light on the specific structural features that enhance binding affinity and efficacy. These studies help in mapping the chemical space around the core scaffold to identify key regions of interaction within the binding pocket of the target protein.
Further exploration of the SAR reveals the importance of substitutions on both the phenyl ring and the amine group for optimizing interactions. For instance, in a series of 3-aminocyclohex-2-en-1-one derivatives acting as CXCR2 antagonists, specific modifications led to significant changes in potency, highlighting the nuanced electronic and hydrophobic requirements of the binding site. umich.edu
One critical electronic feature identified in these studies is the potential for intramolecular hydrogen bonding. This can constrain the molecule in a conformation that is more favorable for binding to its target. umich.edu Such conformational rigidity can reduce the entropic penalty upon binding, leading to higher affinity.
The following data illustrates the impact of various substitutions on the biological activity of 3-aminocyclohex-2-en-1-one derivatives, providing a basis for understanding the hydrophobic and electronic characteristics of the binding site.
Table 1: Impact of Phenylamide and Benzyl Amine Modifications on CXCR2 Inhibitory Potency
| Compound ID | Phenylamide Moiety | Benzyl Amine Moiety | IC50 (µM) | cLogP |
|---|---|---|---|---|
| 42 | 3-trifluoromethyl-4-chloro | (unmodified) | 1.2 | 5.1 |
| 55 | 3-trifluoromethyl-4-chloro | α-benzylmethyl | >10 | 5.4 |
| 56 | 3-trifluoromethyl-4-chloro | α-benzylmethyl | >10 | 5.4 |
This table is based on data from a study on 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists. umich.edu
The data in Table 1 demonstrates that while combining favorable modifications can sometimes be a rational approach to enhance potency, it may not always be additive. In the case of compounds 55 and 56 , the combination of the potent 3-trifluoromethyl-4-chloro phenylamide and the α-benzylmethyl amine moiety did not lead to an improvement in activity over compound 42 . umich.edu This suggests that the steric and electronic properties of the combined fragments may lead to a suboptimal fit in the binding pocket. Although the lipophilicity (cLogP) of compound 55 is slightly higher than that of 42 , the out-of-plane methyl substitution might disrupt critical packing interactions within the hydrophobic binding site. umich.edu
Applications in Chemical Synthesis and Chemical Biology
Utility as Precursors in Organic Synthesis
The presence of multiple reactive sites—the nucleophilic primary amine, the enamine moiety, and the aromatic ring—makes 3-(4-Chlorophenyl)cyclohex-2-en-1-amine a valuable precursor for synthesizing a wide array of more complex molecules.
The structural framework of this compound is well-suited for participation in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity by combining three or more reactants in a single step. nih.govnih.gov The primary amine group can readily form imines with aldehydes or ketones, initiating cascades that lead to the formation of diverse heterocyclic systems.
One prominent application of amine precursors is in the synthesis of quinolines and related fused heterocycles. For instance, multicomponent reactions like the Doebner synthesis can combine an aniline (B41778) (or a related amine), a pyruvic acid, and an aldehyde to construct the quinoline (B57606) core. nih.gov Similarly, the Povarov reaction utilizes an aniline, an aldehyde, and an electron-rich alkene (like a dienophile) to yield tetrahydroquinolines. nih.gov The primary amine of the title compound can act as the aniline equivalent in these types of reactions, leading to novel, highly substituted polycyclic structures.
Another key area is the synthesis of pyranone derivatives. Three-component Mannich reactions involving a ketone (such as tetrahydro-4-pyranone), an aromatic aldehyde, and an aniline derivative can proceed with high efficiency and diastereoselectivity. researchgate.net By substituting this compound for the aniline component, novel amino-functionalized pyranone hybrids can be accessed.
The table below summarizes representative multicomponent reactions where a primary amine is a key reactant for heterocycle synthesis.
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Heterocyclic Product |
| Doebner Reaction | Aromatic Amine | Pyruvic Acid | Aldehyde | Quinolines |
| Povarov Reaction | Aromatic Amine | Aldehyde | Dienophile | Tetrahydroquinolines |
| Mannich Reaction | Amine | Aldehyde | Carbonyl Compound | Beta-amino carbonyls |
| Ugi Reaction | Amine | Aldehyde/Ketone | Isocyanide | α-acylamino amides |
This table illustrates common multicomponent reactions where a primary amine is a foundational building block for constructing diverse heterocyclic scaffolds.
The cyclic enamine motif is a key structural feature in numerous alkaloids and serves as a powerful intermediate in their synthesis. beilstein-journals.orgtaylorfrancis.com Enamines and their derivatives, cyclic enaminones, are particularly valuable for constructing piperidine-containing structures, which are core components of many natural products like indolizidine and quinolizidine (B1214090) alkaloids. nih.gov
Synthetic strategies often leverage the enhanced nucleophilicity of the enamine's β-carbon to react with various electrophiles. nih.gov Furthermore, cyclization reactions involving enamides (formed by acylating the amine) are a cornerstone of modern alkaloid synthesis. beilstein-journals.org These reactions, such as aza-Prins cyclizations, can be initiated by protonation of the enamide, forming an iminium ion that is then captured by a nucleophile to construct complex polycyclic systems. nih.gov
While direct total syntheses using this compound are not extensively documented, its structure represents an advanced intermediate that could foreseeably be incorporated into the synthesis of novel, non-natural alkaloids. The synthetic pathway could involve:
Acylation of the primary amine to form an enamide.
An intramolecular cyclization event (e.g., aza-Prins, radical, or pericyclic reaction) to form a bridged or fused ring system.
Further functional group manipulation to complete the target alkaloid-like molecule.
This approach highlights the potential of using substituted cyclohexenamines as synthons for exploring new chemical space around established alkaloid frameworks. nih.gov
Development and Application of Chemical Probes
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. The primary amine of this compound provides a convenient chemical handle for conjugation, making it an attractive scaffold for developing such probes. frontiersin.org
Affinity-based probes are fundamental tools for identifying the protein targets of bioactive small molecules. nih.gov A typical probe consists of three components: a scaffold molecule that binds to the target, a reporter tag (e.g., biotin) for detection and purification, and often a reactive group for covalent labeling. frontiersin.org
The primary amine on the cyclohexene (B86901) ring is an ideal site for modularly attaching these components. frontiersin.orgacs.org For example, a linker terminating in an activated carboxylic acid (like an NHS ester) can be readily coupled to the amine to form a stable amide bond. wikipedia.org This modular approach allows for the rapid synthesis of a library of probes from a common core structure.
The design process for an affinity probe based on this compound would involve:
Identifying a bioactive derivative of the core scaffold.
Synthesizing a linker-reporter module (e.g., a biotin-PEG-NHS ester).
Coupling the module to the primary amine of the scaffold via amidation.
Using the final probe in cell lysates or living systems to "pull-down" its binding partners for identification by mass spectrometry. nih.govnih.gov
| Probe Component | Function | Potential Moiety | Attachment Chemistry |
| Scaffold | Binds to the biological target | This compound | - |
| Reporter Tag | Enables detection and isolation | Biotin, Alkyne, Fluorophore | Amide bond formation with the primary amine |
| Linker | Provides spatial separation | Polyethylene glycol (PEG) | Connects scaffold to reporter tag |
| Reactive Group | Forms a covalent bond with the target | Diazirine, Benzophenone | Often incorporated into the scaffold |
This table outlines the key components and synthetic logic for designing an affinity-based chemical probe starting from an amine-containing scaffold.
Fluorescent probes are indispensable for visualizing biological processes in real time. The primary amine of this compound can be used to attach a fluorophore, creating a probe for bioimaging. biotium.com Amine-reactive dyes, such as those containing succinimidyl ester (SE) or isothiocyanate (ITC) groups, react efficiently with primary amines to form stable conjugates. biotium.commedchemexpress.com
A more advanced application is the creation of "activatable" or "responsive" probes. These probes are initially non-fluorescent (caged) but become fluorescent upon reacting with a specific analyte or enzyme. nih.govnih.gov For example, an amine-containing scaffold can be linked to a fluorophore via a bond that is cleavable by a specific enzyme. nih.gov Alternatively, the amine itself can be part of a trigger mechanism. For instance, in some probe designs, the reduction of a nitro group to an amine by a specific enzyme (like nitroreductase) initiates an electronic cascade that uncages a fluorophore, leading to a "turn-on" fluorescent signal. nih.gov
The development of a bioimaging probe from the title compound could involve:
Direct Labeling: Conjugating a fluorophore like fluorescein (B123965) or rhodamine to the primary amine to track the molecule's distribution in cells.
Activatable Probes: Incorporating the scaffold into a larger system where its interaction with a target or enzymatic modification of a part of the molecule unquenches a nearby fluorophore, providing a specific signal for a biological event. nih.gov
Future Research Directions and Translational Perspectives for 3 4 Chlorophenyl Cyclohex 2 En 1 Amine
Exploration of Novel Therapeutic Areas and Biological Targets
The inherent structural features of 3-(4-chlorophenyl)cyclohex-2-en-1-amine, namely the chlorophenyl moiety and the cyclohexeneamine core, suggest a wide range of potential biological activities. The general class of chlorophenyl cyclohexenone compounds has been investigated for several therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net This provides a strong rationale for future studies to explore the therapeutic utility of this compound and its derivatives in these and other disease areas.
A key avenue for future research will be the elucidation of specific biological targets. For instance, structurally related compounds, such as 2-phenol-4-chlorophenyl-6-aryl pyridines, have been designed and evaluated as topoisomerase II inhibitors and cytotoxic agents, indicating that cancer-related pathways are a plausible area of investigation. nih.gov Furthermore, a derivative, 3-(4-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-oxazetidin-2-one, has shown therapeutic potential in models of diabetic neuropathic pain, suggesting that targets within the nervous system may also be relevant. bldpharm.com
Future research should, therefore, focus on comprehensive screening of this compound and its analogs against a diverse panel of biological targets, including enzymes, receptors, and ion channels implicated in various pathologies.
Table 1: Potential Therapeutic Areas and Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Targets | Rationale based on Structurally Related Compounds |
| Oncology | Topoisomerase II, Protein Kinases, Tubulin | Cytotoxic activity and enzyme inhibition observed in related chlorophenyl and cyclohexene-containing compounds. nih.gov |
| Neuropathic Pain | Voltage-gated ion channels, Neuropathic pain pathway mediators | Analgesic effects demonstrated by a structurally similar oxazetidin-2-one derivative. bldpharm.com |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathways | General anti-inflammatory potential noted for the broader class of chlorophenyl cyclohexenones. researchgate.net |
| Infectious Diseases | Bacterial or fungal specific enzymes | Antimicrobial activity is a known property of some cyclohexenone derivatives. researchgate.net |
Integration of Artificial Intelligence and Machine Learning for Structure-Based Design
The advancement of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel derivatives of this compound. mdpi.comwikipedia.orglearncbse.ingoogle.comrsc.org These computational tools can be leveraged to build predictive models for structure-activity relationships (SAR) and to design new molecules with enhanced potency and selectivity for specific biological targets. researchgate.net
In silico screening of virtual libraries of this compound analogs against homology-modeled or crystal structures of target proteins can identify promising lead candidates for synthesis and biological evaluation. bldpharm.com This approach significantly reduces the time and cost associated with traditional high-throughput screening.
Furthermore, machine learning algorithms can analyze existing data on related compounds to identify key structural features that govern their biological activity. This knowledge can then be used to guide the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic properties. Generative AI models can even propose entirely novel molecular structures based on a desired activity profile.
Table 2: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | High-throughput docking of virtual compound libraries against biological targets. | Rapid identification of potential hit compounds. |
| QSAR Modeling | Development of predictive models for biological activity based on chemical structure. | Guidance for lead optimization and prioritization of synthetic targets. |
| Generative Models | De novo design of novel molecules with desired properties. | Exploration of novel chemical space and discovery of innovative drug candidates. |
| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early-stage filtering of compounds with unfavorable pharmacokinetic profiles. |
Scalable and Sustainable Manufacturing Processes for Research Translation
For any promising therapeutic candidate to progress from the laboratory to clinical application, the development of a scalable and sustainable manufacturing process is paramount. google.com Future research should focus on establishing efficient and environmentally friendly synthetic routes to this compound and its derivatives.
This includes the exploration of green chemistry principles, such as the use of less hazardous solvents, catalytic reactions to minimize waste, and atom-economical transformations. researchgate.netbldpharm.com Microwave-assisted synthesis and solvent-free reaction conditions are examples of green chemistry approaches that could be investigated to improve the efficiency and sustainability of the synthesis. bldpharm.com
Investigation of Material Science Applications for Derivatives
Beyond its therapeutic potential, the chemical structure of this compound suggests that its derivatives could find applications in material science. The presence of an aromatic ring, a modifiable amine group, and a reactive double bond in the cyclohexene (B86901) ring provides opportunities for creating novel functional materials.
For instance, the amine group can serve as a reactive handle for polymerization reactions, leading to the development of new polymers with unique thermal, mechanical, or optical properties. Polymers incorporating cyclohexanedimethanol have been developed for coatings, demonstrating the utility of the cyclohexane (B81311) core in polymer chemistry. google.com
The conjugated system within the cyclohexene ring, in conjunction with the chlorophenyl group, may impart interesting optoelectronic properties to its derivatives. This opens up possibilities for their use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Further derivatization could be explored to tune these properties for specific applications. The synthesis of cyclohexane derivatives as sensory agents for consumer products also highlights the potential for this chemical class in broader applications.
Future research in this area should involve the synthesis of a variety of derivatives and a thorough characterization of their material properties to identify promising avenues for their application in advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Chlorophenyl)cyclohex-2-en-1-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 4-chlorobenzaldehyde and cyclohexenone derivatives under basic conditions (e.g., KOH catalysis). For example, analogous chalcone syntheses involve Claisen-Schmidt condensations followed by oxime formation and reduction steps . Purity optimization requires chromatographic purification (e.g., silica gel column chromatography) and recrystallization using solvents like ethanol or dichloromethane. Analytical HPLC (>95% purity) is recommended for validation .
Q. How can the structure of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to identify aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and cyclohexenyl protons (δ 5.5–6.0 ppm for the enamine double bond).
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 224.1 for the free base).
- Elemental Analysis : Validate C, H, N, and Cl percentages against theoretical values .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli or C. albicans) at concentrations of 50–200 µg/mL. Prepare serial dilutions in DMSO and compare inhibition zones to standard antibiotics. For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK293) with IC calculations .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and stereochemistry. For example, similar enamine structures show C-N bond lengths of ~1.35 Å and chair conformations in cyclohexenyl rings . Crystallize the compound in a solvent system like ethanol/water and collect data at 100 K to minimize thermal motion artifacts.
Q. How to address contradictory data in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Contradictions often arise from differing assay conditions or impurity profiles. Standardize protocols:
- Use a common cell line (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
- Validate purity via HPLC and compare with literature analogs (e.g., substituent effects on the chlorophenyl group) .
- Employ multivariate statistical analysis (e.g., PCA) to isolate variables impacting bioactivity.
Q. What computational methods predict the reactivity of this compound in synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states for reactions like Michael additions or cyclizations. For regioselectivity in electrophilic substitutions, analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
Q. How to optimize regioselectivity in functionalizing the cyclohexenyl ring?
- Methodological Answer : Use directing groups (e.g., hydroxyl or amine protectants) to steer electrophilic attacks. For example, bromination with NBS in DMF favors allylic positions, while epoxidation with mCPBA targets the double bond. Monitor reaction progress via TLC and characterize products with NMR .
Q. What analytical techniques detect trace impurities in biological matrices post-administration?
- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Validate the method via spike-recovery experiments in plasma or tissue homogenates. Limit of detection (LOD) should be <10 ng/mL for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
